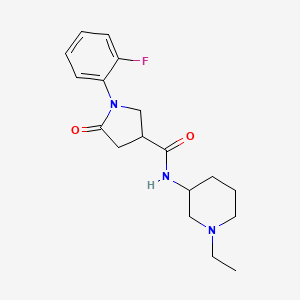
3-(4-methylpyrazol-1-yl)-N-(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylpyrazol-1-yl)-N-(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-5-yl)propanamide is a synthetic organic compound that features a pyrazole ring and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpyrazol-1-yl)-N-(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 4-methyl-1H-pyrazole, which can be synthesized from hydrazine and an appropriate diketone.
Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reaction: The final step involves coupling the pyrazole and quinoline derivatives through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, 3-(4-methylpyrazol-1-yl)-N-(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-5-yl)propanamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a subject of pharmacological research.
Industry
Industrially, this compound could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(4-methylpyrazol-1-yl)-N-(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-5-yl)propanamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylpyrazol-1-yl)-N-(2-oxo-1,2-dihydroquinolin-5-yl)propanamide: Similar structure but lacks the tetrahydro modification.
3-(4-methylpyrazol-1-yl)-N-(2-oxo-5,6,7,8-tetrahydroquinolin-5-yl)butanamide: Similar but with a butanamide instead of propanamide.
Uniqueness
The uniqueness of 3-(4-methylpyrazol-1-yl)-N-(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-5-yl)propanamide lies in its specific structural features, such as the combination of the pyrazole and tetrahydroquinoline moieties, which may confer unique biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-methylpyrazol-1-yl)-N-(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11-9-17-20(10-11)8-7-16(22)19-14-4-2-3-13-12(14)5-6-15(21)18-13/h5-6,9-10,14H,2-4,7-8H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXHXMWLQSNBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCC(=O)NC2CCCC3=C2C=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6812430.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one](/img/structure/B6812440.png)
![1-Methyl-3-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B6812444.png)
![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]butan-1-one](/img/structure/B6812452.png)
![1-[4-(7-ethyl-1H-indol-3-yl)piperidin-1-yl]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6812457.png)
![1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone](/img/structure/B6812461.png)

![N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,5-dimethylpyrazole-3-carboxamide](/img/structure/B6812477.png)


![N-[cyclopropyl(thiophen-2-yl)methyl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide](/img/structure/B6812489.png)

![(6-fluoro-1H-benzimidazol-4-yl)-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6812495.png)

